![molecular formula C14H12ClN3O B3847741 N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide
Overview
Description
N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide, commonly known as Clotrimazole, is a synthetic antifungal drug that belongs to the azole class of compounds. It was first synthesized in 1969 and is widely used in the treatment of fungal infections, both topically and systemically. Clotrimazole acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Scientific Research Applications
1. Chemistry of Transition Metal Complexes
N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide has been studied for its ability to form complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been analyzed for their stability constants and thermodynamic properties, indicating potential applications in coordination chemistry and bioinorganic chemistry. The formation of these complexes was confirmed using techniques like MP, IR, NMR, and elemental analysis (Omar et al., 2020).
2. Optical Properties and Materials Science
Research has shown that derivatives of N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide, specifically propane hydrazides, exhibit third-order nonlinear optical properties. These properties are of interest in the development of optical devices such as optical limiters and switches, suggesting its potential application in the field of materials science and photonics (Naseema et al., 2012).
3. Corrosion Inhibition
Hydroxy phenyl hydrazides, similar in structure to N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide, have been studied as corrosion impeding agents. Their effectiveness in protecting metals like mild steel in corrosive environments has been demonstrated, indicating a possible application in industrial corrosion protection (Singh et al., 2021).
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-10(11-4-6-13(15)7-5-11)17-18-14(19)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFDTLCYFFIBG-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-chlorophenyl)ethylidene]pyridine-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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